molecular formula C17H28N4O2 B14613354 N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide CAS No. 59709-16-9

N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide

Cat. No.: B14613354
CAS No.: 59709-16-9
M. Wt: 320.4 g/mol
InChI Key: ZERIGDZIRPBSMR-UHFFFAOYSA-N
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Description

N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide is a chemical compound characterized by its unique structure, which includes two cyanoethyl groups and two butyl groups attached to a propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide typically involves the reaction of dibutylamine with a suitable cyanoethylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The cyanoethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide involves its interaction with specific molecular targets and pathways. The cyanoethyl groups can participate in nucleophilic addition reactions, while the butyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-2,2-bis(2-cyanoethyl)acetamide
  • N,N-Dibutyl-2,2-bis(2-cyanoethyl)butanediamide
  • N,N-Dibutyl-2,2-bis(2-cyanoethyl)hexanediamide

Uniqueness

N~1~,N~3~-Dibutyl-2,2-bis(2-cyanoethyl)propanediamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

59709-16-9

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

N,N'-dibutyl-2,2-bis(2-cyanoethyl)propanediamide

InChI

InChI=1S/C17H28N4O2/c1-3-5-13-20-15(22)17(9-7-11-18,10-8-12-19)16(23)21-14-6-4-2/h3-10,13-14H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ZERIGDZIRPBSMR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCCC

Origin of Product

United States

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